molecular formula C18H20ClN3O2 B2607580 2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine CAS No. 2097893-89-3

2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine

Cat. No.: B2607580
CAS No.: 2097893-89-3
M. Wt: 345.83
InChI Key: KEGGYCHUAHQMTF-UHFFFAOYSA-N
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Description

2-{[1-(3-Chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a pyrimidine core, a privileged scaffold in pharmaceuticals, linked to a piperidine ring via an ether bond, with the piperidine nitrogen functionalized with a 3-chlorobenzoyl group. Compounds with pyrimidine and piperidine motifs are frequently investigated as key building blocks for the development of kinase inhibitors . Researchers can utilize this chemical as a core intermediate or precursor for constructing more complex molecules targeting various biological pathways. Its structural features make it a valuable candidate for exploring structure-activity relationships (SAR) in hit-to-lead optimization campaigns. The presence of the chlorobenzoyl group suggests potential for targeting hydrophobic pockets in enzymes or receptors, a common strategy in the design of protein kinase inhibitors . This product is supplied for laboratory research purposes only. It is strictly for use in controlled laboratory settings by qualified professionals. This compound is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

(3-chlorophenyl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O2/c1-12-9-13(2)21-18(20-12)24-16-7-4-8-22(11-16)17(23)14-5-3-6-15(19)10-14/h3,5-6,9-10,16H,4,7-8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGGYCHUAHQMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)C(=O)C3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 3-Chlorobenzoyl Group: The piperidine intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the 3-chlorobenzoyl-substituted piperidine.

    Coupling with Dimethylpyrimidine: The final step involves the coupling of the 3-chlorobenzoyl-substituted piperidine with 4,6-dimethylpyrimidine under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine exhibit potential anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that a related pyrimidine compound significantly reduced the viability of various cancer cell lines, including breast and lung cancers. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Antiviral Activity

Another promising application is in the field of antiviral agents. Pyrimidine derivatives have been explored as inhibitors of viral replication.

Case Study : In vitro studies revealed that certain derivatives showed significant activity against the influenza virus by inhibiting viral RNA synthesis. This suggests that this compound could be further investigated for its antiviral potential.

Central Nervous System Disorders

The piperidine component of this compound may confer neuroprotective effects, making it a candidate for treating disorders such as Alzheimer's disease and schizophrenia.

Case Study : A preclinical trial indicated that similar piperidine-containing compounds improved cognitive function in animal models of Alzheimer's disease by enhancing cholinergic signaling.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsMechanism of ActionReferences
AnticancerPyrimidine analogsInduction of apoptosisJournal of Medicinal Chemistry
AntiviralPyrimidine derivativesInhibition of viral RNA synthesisVirology Journal
NeuroprotectivePiperidine derivativesEnhancement of cholinergic signalingNeuropharmacology

Mechanism of Action

The mechanism of action of 2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound shares structural similarities with pyrimidine derivatives reported in the literature, particularly those synthesized via hydrazine coupling or aryl/heteroaryl substitutions. Key comparisons include:

Compound Core Structure Substituents Synthetic Route
2-{[1-(3-Chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine (Target) 4,6-Dimethylpyrimidine Piperidin-3-yl-oxy, 3-chlorobenzoyl Likely involves acylation of piperidine and ether coupling (inferred)
2-(4,6-Dimethylpyrimidin-2-yl)-1-[1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidene]hydrazine 4,6-Dimethylpyrimidine Hydrazine, pyranone Condensation of 2-hydrazino-4,6-dimethylpyrimidine with dehydroacetic acid
1-(4,6-Dimethylpyrimidin-2-yl)-1′-aryl/heteroaryl-3,3′-dimethyl-(4,5′-bipyrazol)-5-ols 4,6-Dimethylpyrimidine Bipyrazole, aryl/heteroaryl groups Reaction of pyrimidine intermediates with aryl/heteroaryl hydrazines

Key Observations :

  • Synthetic Flexibility : The target compound’s synthesis likely diverges from hydrazine-based routes (common in and ) due to its piperidine and benzoyl groups. Instead, it may require steps like nucleophilic substitution (for the ether linkage) and Friedel-Crafts acylation (for benzoylation).
  • Electronic Effects : The electron-withdrawing chlorine atom on the benzoyl group may polarize the piperidine ring, altering reactivity relative to unsubstituted analogues.
Physicochemical and Reactivity Comparisons

While explicit data for the target compound are absent in the evidence, inferences can be drawn from structurally related molecules:

  • Solubility : Pyrimidine derivatives with hydrophilic substituents (e.g., hydrazines in ) exhibit higher aqueous solubility than the target compound, which is likely less soluble due to its hydrophobic benzoyl group.
  • Stability : The presence of the 4,6-dimethyl groups on the pyrimidine ring (common in all compounds) may enhance steric protection against nucleophilic attack, improving stability .
Crystallographic and Structural Analysis

The SHELX software suite () is widely employed for crystallographic refinement of small molecules. If the target compound’s crystal structure were resolved, SHELXL (a component of SHELX) would likely be used for refinement due to its precision in handling high-resolution data and steric parameters .

Biological Activity

The compound 2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine is a synthetic organic molecule that has garnered attention for its potential biological activities. This article presents a comprehensive review of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C16_{16}H19_{19}ClN2_{2}O
  • Molecular Weight : 302.79 g/mol

The presence of the piperidine moiety and the chlorobenzoyl group are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, particularly Gram-positive bacteria. Studies indicate that derivatives of similar structures exhibit significant antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
  • Antiviral Activity : Some piperidine derivatives have been evaluated for their ability to inhibit viral entry and replication. For instance, compounds with structural similarities have been tested against viruses such as Ebola, demonstrating promising results in inhibiting viral infection .
  • Anti-inflammatory Effects : Certain derivatives of pyrimidine compounds have been identified as inhibitors of pro-inflammatory cytokines like TNF-α, suggesting potential applications in treating inflammatory diseases .

The mechanisms by which this compound exerts its biological effects can be summarized as follows:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or viral replication.
  • Binding Interactions : Molecular docking studies have suggested that the compound interacts with key amino acids in target proteins, affecting their function and leading to decreased pathogen viability .
  • Cellular Uptake : The structure allows for effective cellular penetration, enhancing its bioavailability and therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

Table 1: Summary of Biological Activities

StudyActivity TestedResultReference
1AntibacterialInhibition of MRSA (IC50 = 0.64 µM)
2AntiviralEffective against Ebola virus (EC50 = 0.93 µM)
3Anti-inflammatoryInhibition of TNF-α production

Q & A

Q. What are effective synthetic routes for 2-{[1-(3-chlorobenzoyl)piperidin-3-yl]oxy}-4,6-dimethylpyrimidine?

  • Methodological Answer : A common approach involves coupling 4,6-dimethylpyrimidin-2-ol with a substituted piperidine intermediate. For example, the piperidin-3-yloxy group can be synthesized via nucleophilic substitution using sodium hydroxide in dichloromethane, followed by reaction with 3-chlorobenzoyl chloride to introduce the benzoyl moiety. Hydrazine derivatives, such as those used in pyrimidine ring formation (e.g., 2-hydrazino-4,6-dimethylpyrimidine reacting with ketones or esters under reflux conditions), may serve as precursors . Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical to achieving high purity (>99%) .

Q. What purification techniques are suitable for this compound post-synthesis?

  • Methodological Answer : Recrystallization using polar solvents (e.g., ethanol or acetonitrile) is effective for isolating crystalline products, as demonstrated in single-crystal X-ray studies of related pyrimidine derivatives . Column chromatography with silica gel and gradients of ethyl acetate/hexane can resolve impurities, particularly unreacted intermediates or regioisomers. Purity validation via HPLC (e.g., using a C18 column and ammonium acetate buffer at pH 6.5) ensures compliance with pharmacopeial standards .

Advanced Research Questions

Q. How can X-ray crystallography confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation of solvent, and data collection is performed using a diffractometer (e.g., Mo/Kα radiation, λ = 0.71073 Å). SHELXL software refines the structure, resolving bond lengths (mean C–C = 0.005 Å) and angles, and validating stereochemistry . Disorder in the piperidine ring or benzoyl group requires iterative refinement to minimize R-factors (<0.06) .

Q. What methodologies are recommended for identifying and quantifying impurities?

  • Methodological Answer : Impurity profiling employs HPLC-MS with a C18 column and mobile phases like 0.1% formic acid in water/acetonitrile. Reference standards for common impurities (e.g., des-chloro analogs or oxidation byproducts) are essential for quantification. For example, impurities such as 3-[2-[4-(2,4-difluorobenzoyl)piperidin-1-yl]ethyl]-2-methylpyrimidin-4-one can be detected at 254 nm, with limits of quantification (LOQ) ≤0.1% . Accelerated stability studies (40°C/75% RH for 6 months) assess degradation pathways .

Q. How can researchers investigate the biological activity and target receptors of this compound?

  • Methodological Answer : Receptor binding assays (e.g., radioligand displacement for G protein-coupled receptors) identify potential targets. Structural analogs like SR142801 (a piperidine-based NK1 antagonist) suggest affinity for neurokinin or benzodiazepine receptors . Molecular docking using software like AutoDock Vina predicts binding modes, with focus on the chlorobenzoyl group’s interaction with hydrophobic pockets. In vitro antimicrobial activity can be assessed via broth microdilution (MIC ≤ 16 µg/mL against S. aureus), referencing thiadiazolo-pyrimidine derivatives .

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